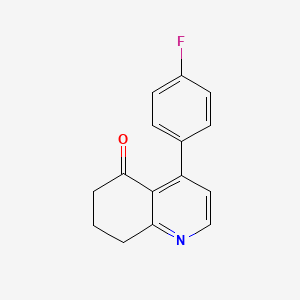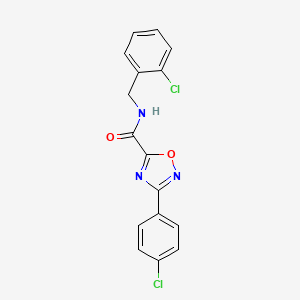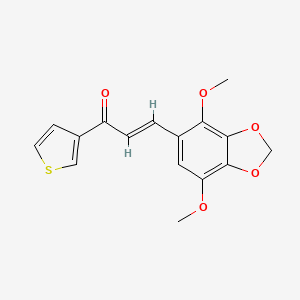![molecular formula C20H18F6N2O3 B11474950 Ethyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate](/img/structure/B11474950.png)
Ethyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate is a complex organic compound characterized by the presence of trifluoromethyl groups and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the coupling of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate, catalyzed by palladium (Pd). The process begins with the conversion of 3,3,3-trifluoro-2,2-dimethyl propanoic acid to its chloride form using oxalyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups and aromatic rings can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and aromatic rings play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}-2-{[2-(trifluoromethyl)anilino]}propanoate
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
Ethyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate is unique due to its specific combination of trifluoromethyl groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C20H18F6N2O3 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(4-methylanilino)-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C20H18F6N2O3/c1-3-31-17(30)18(20(24,25)26,27-15-9-7-12(2)8-10-15)28-16(29)13-5-4-6-14(11-13)19(21,22)23/h4-11,27H,3H2,1-2H3,(H,28,29) |
InChI Key |
MSNIAZFBXUGTTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1-[6-(pyrrolidin-1-yl)pyridazin-3-yl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474877.png)

![4-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine](/img/structure/B11474887.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester](/img/structure/B11474898.png)
![[5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11474916.png)

![1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-methoxyphenyl)methyl]-](/img/structure/B11474926.png)
![N-(4-methoxybenzyl)-2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11474933.png)


![3-(4-Fluorophenyl)-7-(pyridin-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11474949.png)
![3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11474975.png)
![ethyl 6-({8-[(2-methoxyethyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}methyl)-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11474977.png)
